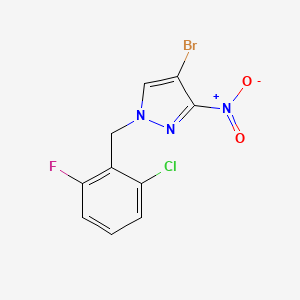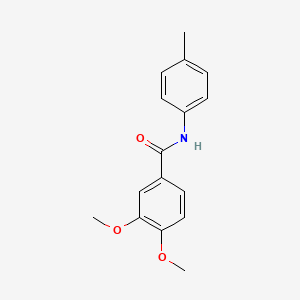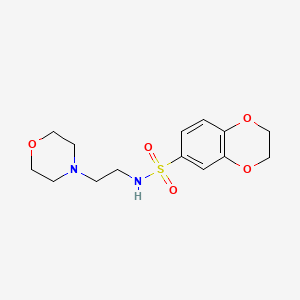
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T, is a fluorescent dye that is widely used in scientific research for the detection of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Thioflavin T has been extensively studied for its ability to bind to amyloid fibrils and emit fluorescence, making it a valuable tool for the detection and quantification of these protein aggregates.
Applications De Recherche Scientifique
Thioflavin T has a wide range of scientific research applications, particularly in the field of neurodegenerative diseases. It is commonly used to detect and quantify amyloid fibrils in tissue samples, such as brain tissue from Alzheimer's disease patients. Thioflavin T can also be used to study the kinetics of amyloid fibril formation and to screen for potential drugs that can inhibit this process.
Mécanisme D'action
Thioflavin T binds to amyloid fibrils through hydrophobic interactions and forms a complex that emits fluorescence upon excitation. The exact mechanism of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T binding to amyloid fibrils is not fully understood, but it is thought to involve interactions with the beta-sheet structure of the protein aggregates.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects in vivo. It is considered to be a non-toxic dye that is safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Thioflavin T has several advantages for laboratory experiments, including its high sensitivity and specificity for amyloid fibrils, its ease of use, and its compatibility with a wide range of experimental techniques. However, there are also limitations to its use, such as its potential interference with other fluorescent dyes and its inability to distinguish between different types of amyloid fibrils.
Orientations Futures
There are several future directions for the use of 1,3-dimethyl-5-(3-thienylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione T in scientific research. One area of interest is the development of new fluorescent dyes that can detect and quantify protein aggregates other than amyloid fibrils. Another area of research is the use of this compound T in conjunction with other experimental techniques, such as mass spectrometry and electron microscopy, to gain a more comprehensive understanding of protein aggregation. Additionally, this compound T may have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
Thioflavin T can be synthesized through a multi-step process that involves the condensation of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with 3-thienylaldehyde in the presence of a base, followed by the addition of methyl iodide and sodium hydroxide. The resulting product is then purified through recrystallization.
Propriétés
IUPAC Name |
1,3-dimethyl-2-sulfanylidene-5-(thiophen-3-ylmethylidene)-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-12-9(14)8(5-7-3-4-17-6-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVYPVDUEOIJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CSC=C2)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)



![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)
![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)
